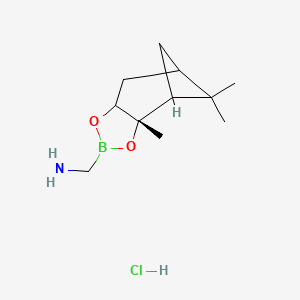

BoroGly-(+)-Pinanediol-hydrochloride

Description

Significance of Boron in Organic and Medicinal Chemistry Research

Boron, a metalloid element, possesses unique electronic characteristics that make it a valuable component in organic and medicinal chemistry. researchgate.netacs.org Its empty p-orbital allows boron-containing compounds, particularly boronic acids, to act as Lewis acids and form reversible covalent bonds with diols and other nucleophiles. arctomsci.com This ability to interact with biological molecules, such as the active sites of enzymes, has propelled the development of boron-containing therapeutic agents. researchgate.netnih.gov The approval of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma, has highlighted the therapeutic potential of organoboron compounds and spurred further research into this class of molecules. researchgate.netnih.gov

Overview of Chiral Auxiliaries in Stereoselective Synthesis

Many biological molecules are chiral, meaning they exist in non-superimposable mirror-image forms known as enantiomers. Often, only one enantiomer of a molecule is biologically active or has the desired therapeutic effect. Stereoselective synthesis, the ability to produce a single enantiomer of a chiral molecule, is therefore a critical aspect of modern drug discovery and development. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. proquest.com By attaching a chiral auxiliary to a non-chiral substrate, chemists can direct the formation of a specific stereoisomer. proquest.com

Historical Context of Pinanediol in Asymmetric Inductions for Boronates

Derived from α-pinene, a readily available natural product, (+)-pinanediol has emerged as a highly effective chiral auxiliary in the asymmetric synthesis of boronic esters. proquest.comiupac.org Its rigid bicyclic structure provides a well-defined steric environment that can direct the approach of reagents to the boron atom with a high degree of stereocontrol. iupac.org The use of pinanediol allows for the synthesis of α-chiral boronic esters with excellent diastereoselectivity, often exceeding 99%. acs.org These chiral boronic esters can then be converted into a variety of other functional groups, making them versatile intermediates in the synthesis of complex chiral molecules. acs.org

Rationale for Research on BoroGly-(+)-Pinanediol-hydrochloride

The specific structure of this compound is a deliberate combination of functional components, each contributing to its potential utility as a research tool.

α-Aminoboronic acids are analogues of α-amino acids, the fundamental building blocks of proteins. This structural similarity allows them to interact with enzymes that process amino acids, often acting as potent inhibitors. The boronic acid moiety can form a stable, tetrahedral adduct with the catalytic serine, threonine, or cysteine residues in the active site of proteases, effectively blocking their function. nih.gov This inhibitory activity has made α-aminoboronic acids valuable tools for studying enzyme mechanisms and for the development of therapeutic agents. rsc.org

Glycine (B1666218) is the simplest amino acid, lacking a side chain. Incorporating a glycine analogue into an inhibitor design can provide a fundamental building block to probe the spatial and electronic requirements of an enzyme's active site. By starting with a simple glycine backbone, researchers can systematically add functionality to understand how different substituents affect binding and inhibitory activity. This minimalist approach is a powerful strategy in rational drug design.

In organic synthesis and pharmaceutical development, the salt form of a compound can significantly impact its physical properties. Converting a basic compound, such as an amine, into its hydrochloride salt generally increases its water solubility and crystallinity. Crystalline solids are often easier to purify, handle, and store than their freebase counterparts, which may be oils or amorphous solids. Furthermore, the hydrochloride salt form can enhance the stability and shelf-life of the compound.

Compound Properties and Identifiers

Below is a table summarizing the key properties and identifiers for this compound.

| Property | Value |

| IUPAC Name | [(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]methanamine;hydrochloride |

| Molecular Formula | C₁₁H₂₁BClNO₂ |

| Molecular Weight | 245.55 g/mol |

| CAS Number | 877314-87-9 |

| Parent Compound | BoroGly-(+)-Pinanediol |

Data sourced from PubChem CID 56972086 nih.gov

Properties

Molecular Formula |

C11H21BClNO2 |

|---|---|

Molecular Weight |

245.55 g/mol |

IUPAC Name |

[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C11H20BNO2.ClH/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11;/h7-9H,4-6,13H2,1-3H3;1H/t7?,8?,9?,11-;/m0./s1 |

InChI Key |

QVHSDFPCIBKPRC-COWNVRRKSA-N |

Isomeric SMILES |

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)CN.Cl |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Borogly + Pinanediol Hydrochloride

Strategies for Stereoselective Synthesis of α-Aminoboronic Acid Derivatives

Achieving high stereoselectivity is a central challenge in the synthesis of α-aminoboronic acids. The methods developed often rely on the use of chiral auxiliaries or the application of diastereoselective reactions to create the desired stereocenter.

Pinanediol as a Chiral Auxiliary in Boronate Esterifications

Pinanediol, derived from the naturally occurring terpene pinene, serves as an effective chiral auxiliary in the synthesis of α-aminoboronic acids. uni-saarland.de Both enantiomers of pinanediol are readily available, allowing for the synthesis of either enantiomer of the target α-aminoboronic acid. uni-saarland.de The use of pinanediol esters provides stability to the otherwise labile boronic acids and allows for stereocontrol in subsequent reactions. consensus.app The formation of the BoroGly-(+)-Pinanediol ester involves the esterification of the boronic acid moiety with (+)-pinanediol. This process can be used to resolve racemic mixtures of α-aminoboronic acid derivatives through selective crystallization of one diastereomer. rsc.orgsemanticscholar.org

The general process of using pinanediol as a chiral auxiliary can be summarized in the following table:

| Step | Description | Key Considerations |

| Esterification | The boronic acid is reacted with (+)-pinanediol to form a diastereomeric mixture of boronate esters. | The choice of (+)- or (-)-pinanediol (B8470734) determines the final stereochemistry of the product. uni-saarland.de |

| Diastereoselective Reaction or Separation | A subsequent reaction is carried out where the pinanediol moiety directs the stereochemical outcome, or the diastereomers are separated. | The steric bulk of the pinanediol auxiliary effectively shields one face of the molecule, leading to high diastereoselectivity in subsequent transformations. |

| Deprotection | The pinanediol auxiliary is removed to yield the enantiomerically enriched α-aminoboronic acid. | Mild acidic or transesterification conditions are typically used to cleave the pinanediol ester. |

Diastereoselective Approaches for α-Amino Boronic Acid Formation

Diastereoselective methods are fundamental to the synthesis of enantiomerically pure α-aminoboronic acids. These approaches often involve the reaction of a chiral substrate or the use of a chiral reagent to induce the formation of one diastereomer over the other. A prominent example is the addition of nucleophiles to chiral imines or their derivatives. For instance, the borylation of chiral sulfinylimines has been shown to be a highly stereoselective method for preparing enantioenriched α-aminoboronic acid derivatives. rsc.org The stereocontrol is achieved through the influence of the chiral sulfinyl group. rsc.orgsemanticscholar.org

Another powerful diastereoselective strategy is the homologation of chiral boronic esters, a cornerstone of the Matteson methodology, which will be discussed in detail in the following section. acs.org

Key Synthetic Routes and Reaction Conditions

Several key synthetic routes have been established for the preparation of α-aminoboronic acids, each with its own set of advantages and specific reaction conditions.

Matteson's Homologation Methodology and Variants in BoroGlycine Synthesis

The Matteson homologation is a widely applied and highly stereoselective method for the synthesis of α-aminoboronic acids. rsc.orgrsc.org This methodology involves the chain extension of a chiral boronic ester, such as a pinanediol boronate, by one carbon. nih.govresearchgate.net The key step is the reaction of the chiral boronic ester with a halomethyl)lithium reagent (e.g., LiCHCl2), followed by nucleophilic displacement of the halide. uni-saarland.de

The general sequence for the Matteson homologation is as follows:

| Step | Reagents and Conditions | Intermediate/Product | Diastereoselectivity |

| Homologation | 1. (Dichloromethyl)lithium (LiCHCl2) or other (halomethyl)lithium reagents at low temperature (-100 °C). uni-saarland.de 2. Zinc chloride (optional, to suppress epimerization). uni-saarland.de | α-Chloro boronic ester | High, controlled by the chiral auxiliary (e.g., pinanediol). uni-saarland.de |

| Nucleophilic Displacement | A nitrogen-containing nucleophile (e.g., lithium hexamethyldisilazide (LiHMDS), sodium azide). uni-saarland.de | α-Amino boronic ester derivative | Inversion of configuration at the α-carbon. |

| Deprotection | Acidic hydrolysis or other standard deprotection methods. | α-Aminoboronic acid |

This methodology allows for the iterative introduction of stereocenters with high control. nih.gov For the synthesis of BoroGlycine derivatives, an aminomethyl group is introduced. The displacement of the halide from the intermediate (α-haloalkyl)boronic ester with a nitrogen nucleophile is a key step in forming the C-N bond. semanticscholar.org

Borylation of α-Amino Metalated Species

The formation of the C-B bond can also be achieved through the borylation of α-amino metalated species. rsc.org This approach involves the deprotonation of an α-amino compound to generate a carbanion, which then reacts with a boron electrophile, such as trialkyl borate (B1201080). researchgate.netrsc.org However, synthetic routes involving the borylation of α-amino metalated species for acyclic α-aminoboronic acids are not as common in the literature. rsc.orgsemanticscholar.org

One reported method involves the reaction of metalated isocyanides with trialkyl borate esters. rsc.org Unfortunately, for the synthesis of the boronic analogue of α-aminoisobutyric acid, this method resulted in a very low yield, which was attributed to the instability of the resulting α-isocyanoboronic ester under the basic reaction conditions. rsc.orgsemanticscholar.org

Reactions Involving (α-Haloalkyl)boronic Esters

(α-Haloalkyl)boronic esters are versatile intermediates in the synthesis of α-aminoboronic acids. rsc.orgacs.org These compounds can be prepared with high diastereoselectivity using methods like the Matteson homologation. The subsequent reaction of these electrophilic intermediates with nitrogen-based nucleophiles is a common and effective strategy for forming the α-amino group. rsc.orgsemanticscholar.org

A variety of nitrogen nucleophiles can be employed in this S_N2-like displacement reaction, including:

Ammonia

Primary and secondary amines

Azide ion (followed by reduction)

Phthalimide (Gabriel synthesis)

The choice of nucleophile and reaction conditions can be tailored to the specific target molecule. The use of chiral (α-haloalkyl)boronic esters, often prepared using pinanediol as a chiral auxiliary, allows for the synthesis of enantiomerically enriched α-aminoboronic acids. rsc.org

The following table summarizes the key features of this synthetic approach:

| Feature | Description |

| Key Intermediate | (α-Haloalkyl)boronic ester |

| Key Reaction | Nucleophilic substitution of the α-halide by a nitrogen nucleophile. |

| Stereocontrol | The stereochemistry is set during the synthesis of the chiral (α-haloalkyl)boronic ester, often via Matteson homologation. The nucleophilic displacement typically proceeds with inversion of configuration. |

| Versatility | A wide range of nitrogen nucleophiles can be used, allowing for the synthesis of diverse α-aminoboronic acid derivatives. |

Coupling Reactions for Boroglycine Derivative Formation

The formation of boroglycine derivatives, which are analogues of dipeptides, typically involves the creation of an amide bond between a protected glycine (B1666218) precursor and an aminoboronic acid derivative. This process is analogous to peptide synthesis and employs similar methodologies to achieve efficient and stereochemically controlled coupling.

Amide coupling is a cornerstone of peptide synthesis and is readily adaptable for the formation of boroglycine derivatives. The fundamental principle involves the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. In the context of synthesizing a boroglycine derivative, this would involve the coupling of a suitably protected glycine derivative with an aminoboronic acid pinanediol ester.

The general approach for such a coupling reaction is to activate the carboxylic acid of an N-protected glycine, which is then reacted with the free amino group of an aminoboronic acid pinanediol ester. The choice of protecting groups for the glycine nitrogen is crucial to prevent side reactions and to be orthogonal to the conditions used for coupling and subsequent deprotection steps. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acids formed during the reaction and to ensure the amine component is in its free base form. bachem.com

To facilitate the amide bond formation, a variety of activating agents are employed. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an anhydride, which is then readily attacked by the amine.

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC), are classic coupling reagents. DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can also rearrange to an unreactive N-acylurea byproduct. To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often used. HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.

Phosphonium and Aminium/Uronium Salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents. HATU, in the presence of a base, reacts with the carboxylic acid to form a highly reactive O-acylisouronium species, which rapidly couples with the amine. HATU is known for its high coupling efficiency, fast reaction times, and suppression of racemization, making it a popular choice for difficult couplings.

The selection of the appropriate activating agent and reaction conditions is critical for achieving a high yield and purity of the desired boroglycine derivative.

| Activating Agent | Full Name | Class | Key Features |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Forms a highly reactive O-acylisourea intermediate; often used with HOBt to reduce side reactions. |

| HOBt | 1-Hydroxybenzotriazole | Additive | Suppresses racemization and the formation of N-acylurea byproducts when used with carbodiimides. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | High coupling efficiency, rapid reaction rates, and effective suppression of racemization. |

Formation and Stabilization of the Hydrochloride Salt

Aminoboronic acid derivatives, including BoroGly-(+)-Pinanediol, are often isolated and stored as their hydrochloride salts. The formation of a hydrochloride salt serves several important purposes. Firstly, it enhances the stability of the compound. The free amine can be susceptible to degradation, and protonation of the nitrogen atom to form the ammonium (B1175870) salt protects it from unwanted side reactions. google.com Secondly, the salt form often improves the compound's crystallinity, which can facilitate purification by recrystallization. Finally, hydrochloride salts generally exhibit increased water solubility compared to the free base, which can be advantageous for certain applications. wikipedia.org

The formation of the hydrochloride salt is typically achieved by treating a solution of the free amine in an organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen chloride (HCl) in a suitable solvent (e.g., HCl in diethyl ether or dioxane), or with gaseous HCl. wikipedia.org The resulting hydrochloride salt usually precipitates from the solution and can be isolated by filtration. The stoichiometry of the acid-base reaction is carefully controlled to ensure complete conversion to the desired salt.

Chiral Resolution and Purification Techniques in Research

The stereochemical purity of chiral compounds like BoroGly-(+)-Pinanediol is of utmost importance, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. Therefore, effective methods for chiral resolution and purification are essential.

Diastereomeric crystallization is a classical and powerful technique for the separation of enantiomers. phenomenex.com This method involves reacting the racemic mixture of the target compound with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. phenomenex.com

For an aminoboronic acid derivative like BoroGly-(+)-Pinanediol, a chiral carboxylic acid, such as tartaric acid or mandelic acid, could be used as a resolving agent. The reaction would form a pair of diastereomeric salts. By carefully selecting the solvent system and crystallization conditions, one of the diastereomeric salts can be selectively precipitated, leaving the other in the mother liquor. After separation, the chiral resolving agent can be removed, typically by an acid-base extraction, to yield the enantiomerically enriched target compound.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for the separation of chiral compounds. mdpi.com Chiral HPLC can be performed in two main ways:

Indirect Method: The enantiomeric mixture is derivatized with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column because of their different physical properties. chromatographyonline.com

Direct Method: The enantiomeric mixture is separated directly on a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus separation. nih.gov

For the separation of BoroGly-(+)-Pinanediol, a direct method using a chiral HPLC column would be a common approach. The choice of the chiral stationary phase is critical and often determined empirically. Common types of CSPs include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based columns, and cyclodextrin-based columns. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve the best separation. nih.gov Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) may be included in the mobile phase to improve peak shape and resolution. nih.gov

| Parameter | Typical Conditions for Chiral HPLC of Amines |

| Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) or Pirkle-type |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol |

| Additives | Diethylamine (for basic compounds) |

| Detection | UV, Mass Spectrometry (MS) |

Mechanistic Investigations of Synthesis Pathways

Mechanistic understanding of the synthesis of BoroGly-(+)-Pinanediol-hydrochloride is largely inferred from extensive studies of the Matteson homologation reaction on various boronic esters. The generally accepted mechanism involves the initial formation of a tetrahedral boronate complex. mdpi.com In the first step, a carbenoid, such as dichloromethyllithium, adds to the chiral boronic ester, forming this key intermediate. mdpi.com

Subsequent steps involve a 1,2-migration of the substituent on the boron atom to the adjacent carbon, which is facilitated by a Lewis acid. This rearrangement can, in principle, proceed through different transition states. mdpi.com The stereochemical integrity of the final product is highly dependent on the nature of the chiral auxiliary and the reaction conditions employed.

While specific transition state analysis for the synthesis of this compound is not extensively documented in publicly available literature, insights can be drawn from computational studies, such as Density Functional Theory (DFT) calculations, on analogous systems. These studies help to elucidate the energetics of different reaction pathways and the structures of the transition states involved.

For pinanediol-derived boronic esters, the rigidity of the bicyclic pinane (B1207555) framework plays a crucial role in directing the stereochemical outcome. DFT simulations on related systems have been used to compare the stabilities of trigonal and tetrahedral boronate esters and their corresponding hydroxocomplexes. researchgate.netrsc.org These computational models can predict the preferred geometry of the transition state during the 1,2-migration, which is the key stereodetermining step. The steric bulk of the pinanediol auxiliary influences the approach of the nucleophile and the subsequent rearrangement, favoring the formation of one diastereomer over the other.

| Parameter | Description | Finding |

| Transition State Geometry | The spatial arrangement of atoms at the highest point of the energy barrier during the 1,2-migration. | Computational studies suggest a highly organized transition state where the stereochemistry is dictated by the minimization of steric interactions with the pinanediol ligand. |

| Energy Barrier | The minimum energy required for the 1,2-migration to occur. | The presence of a Lewis acid is believed to lower the energy barrier of the desired rearrangement pathway, thus accelerating the reaction and enhancing selectivity. |

| Stereoelectronic Effects | The influence of the electronic properties and spatial orientation of orbitals on the reaction pathway. | The anti-periplanar alignment of the migrating group and the leaving group (a halide) is a critical stereoelectronic requirement for an efficient 1,2-metallate rearrangement. |

Lewis acids play a pivotal role in the Matteson homologation and, by extension, in the synthesis of this compound. Zinc chloride (ZnCl₂) is a commonly employed Lewis acid in these reactions, and its addition has been shown to significantly improve both the yield and the diastereomeric ratio of the products. mdpi.com

The primary function of the Lewis acid is to facilitate the 1,2-migration of the alkyl or aryl group from the boron to the adjacent carbon atom. It achieves this by coordinating to one of the halide atoms of the intermediate boronate complex. This coordination makes the halide a better leaving group, thereby promoting the rearrangement. u-tokyo.ac.jp

Furthermore, the Lewis acid can influence the stereochemical outcome. It is proposed that the zinc chloride can form a five-membered chelate ring by coordinating with one of the oxygen atoms of the pinanediol auxiliary. The thermodynamic stability of the possible diastereomeric chelate complexes can differ, leading to a preferential pathway for the rearrangement and thus high diastereoselectivity.

| Lewis Acid/Base | Role in the Reaction | Impact on Synthesis |

| Zinc Chloride (ZnCl₂) (Lewis Acid) | Promotes the 1,2-migration of the R' group by coordinating with the leaving halide. | Increases reaction rate and enhances diastereoselectivity. mdpi.com |

| Organolithium Reagents (e.g., n-BuLi) (Lewis Base) | Act as strong bases to deprotonate dihalomethanes, generating the nucleophilic carbenoid. | Essential for the formation of the key "ate" complex intermediate. |

| Amine Precursors (e.g., Lithium Hexamethyldisilazide) (Lewis Base) | Serve as nucleophiles to displace the halide in the α-haloboronic ester intermediate. | Introduces the crucial amino functionality to form the α-aminoboronic ester. |

Advanced Characterization and Analytical Research for Borogly + Pinanediol Hydrochloride

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the intricate three-dimensional structure of BoroGly-(+)-Pinanediol-hydrochloride. These methods provide insights into the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organoboron compounds. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive understanding of its molecular framework.

¹H NMR spectroscopy helps in identifying the number and types of protons and their neighboring environments. The spectrum of this compound would be expected to show characteristic signals for the protons of the pinanediol backbone, the aminomethyl group, and the various methyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the carbon framework.

¹¹B NMR spectroscopy is particularly crucial for boron-containing compounds. The chemical shift and the signal multiplicity in the ¹¹B NMR spectrum offer direct information about the coordination state and the chemical environment of the boron atom. For this compound, a single resonance would be expected, confirming the presence of one boron center.

Table 1: Representative ¹H, ¹³C, and ¹¹B NMR Spectral Data for this compound Note: The following data is a representative interpretation and may not reflect exact experimental values.

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H | 0.8 - 1.3 | Methyl protons on the pinanediol moiety |

| ¹H | 1.8 - 2.5 | Methylene and methine protons of the pinanediol moiety |

| ¹H | 2.8 - 3.2 | Methylene protons of the aminomethyl group |

| ¹H | 4.3 - 4.5 | Methine proton adjacent to the oxygen atom |

| ¹³C | 20 - 30 | Methyl carbons |

| ¹³C | 35 - 55 | Methylene and methine carbons of the pinanediol moiety |

| ¹³C | 80 - 90 | Carbon atoms bonded to oxygen |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key expected absorption bands would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, which might be present due to trace amounts of water or hydrolysis of the boronic ester.

N-H stretching: Bands in the region of 3000-3300 cm⁻¹ corresponding to the amine hydrochloride.

C-H stretching: Sharp peaks around 2850-3000 cm⁻¹ due to the aliphatic C-H bonds.

B-O stretching: A strong absorption band typically found in the 1300-1400 cm⁻¹ region, characteristic of the boronic ester group.

C-N stretching: A medium intensity band in the 1000-1250 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound Note: This table represents typical IR absorption ranges for the functional groups present.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (amine salt) | Stretching | 3000 - 3300 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| B-O | Stretching | 1300 - 1400 |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is an indispensable technique for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. The calculated exact mass for the protonated molecule [M+H]⁺ of the free base (C₁₁H₂₀BNO₂) is a key parameter for confirmation. PubChem lists the monoisotopic mass of this compound as 245.1353868 Da. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for BoroGly-(+)-Pinanediol (Free Base)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁BNO₂ |

| Calculated Exact Mass [M] | 209.1693 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the identification and quantification of volatile byproducts that may be present from the synthesis of this compound. Potential volatile impurities could include residual solvents or starting materials such as (+)-pinanediol. A recent study demonstrated a GC-MS method for the analysis of boronic compounds as potential mutagenic impurities in drug substances, highlighting the utility of this technique in ensuring the purity of such compounds. chromatographyonline.com

Chromatographic Purity and Isomeric Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing its isomeric composition.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds. A validated HPLC method would be used to separate the main compound from any non-volatile impurities. The purity is typically reported as a percentage of the main peak area relative to the total peak area in the chromatogram. For this compound, a purity of ≥95% is often required for research and development purposes.

Due to the chiral nature of the pinanediol moiety, it is crucial to confirm the isomeric purity of the compound. Chiral HPLC or chiral Gas Chromatography (GC) can be employed to separate the desired (+)-pinanediol diastereomer from any potential (-)-pinanediol-related impurities. The high stability of pinanediol esters is beneficial for their purification and handling.

Table 4: Summary of Analytical Techniques for Characterization

| Analytical Technique | Purpose | Key Information Obtained |

|---|---|---|

| ¹H, ¹³C, ¹¹B NMR | Structural Elucidation | Connectivity of atoms, chemical environment of nuclei |

| IR Spectroscopy | Functional Group Identification | Presence of key functional groups (N-H, C-H, B-O) |

| HRMS | Molecular Formula Confirmation | Highly accurate molecular weight and elemental composition |

| GC-MS | Analysis of Volatile Byproducts | Identification and quantification of volatile impurities |

| HPLC | Purity Assessment | Quantification of non-volatile impurities |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of this compound. The technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves a nonpolar stationary phase (often C18) and a polar mobile phase, allowing for the separation of the main compound from potential impurities generated during synthesis or degradation.

The determination of enantiomeric excess (e.e.) is crucial for chiral molecules and quantifies the purity of one enantiomer in a mixture. Enantiomeric excess is defined as the absolute difference between the mole fraction of each enantiomer and is expressed as a percentage. A higher enantiomeric excess indicates a greater presence of the desired enantiomer. While standard HPLC can determine chemical purity, it cannot distinguish between enantiomers. Therefore, specialized chiral stationary phases or chiral additives in the mobile phase are required to resolve the enantiomers and accurately determine the e.e.

Illustrative Research Findings: In a hypothetical analysis, a reversed-phase HPLC method was established to assess the chemical purity of a this compound sample. The analysis revealed a purity of >98%, with minor peaks attributed to starting materials or by-products. For enantiomeric excess, a chiral HPLC method was employed, which successfully separated the (+) and (-) enantiomers, confirming an enantiomeric excess of ≥99% for the desired (+)-enantiomer.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II LC System |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

Chiral Chromatography Techniques

Chiral chromatography is a specialized form of column chromatography designed specifically for the separation of stereoisomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification.

Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or synthetic chiral polymers. The selection of the appropriate chiral column and mobile phase is critical and often requires systematic screening. For boronic acid derivatives like this compound, the choice of mobile phase (typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol) and additives can significantly influence the resolution of the enantiomers.

Table 2: Common Chiral Stationary Phases for Screening

| CSP Type | Common Trade Names | Typical Mobile Phases |

|---|---|---|

| Polysaccharide-based | Chiralpak® IA, Chiralcel® OD | Hexane/Isopropanol (B130326), Ethanol, Methanol |

| Cyclodextrin-based | CYCLOBOND™ | Acetonitrile/Water, Methanol/Buffer |

| Macrocyclic Glycopeptide | CHIROBIOTIC® | Polar-ionic, Polar-organic, Reversed-phase |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. bldpharm.comlookchem.comcato-chem.com This technique relies on the diffraction of X-rays by the ordered atoms within a single crystal. The resulting diffraction pattern provides detailed information about the atomic positions, bond lengths, and bond angles.

For a chiral molecule, determining the absolute configuration requires the presence of a phenomenon known as anomalous dispersion. When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, causing small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the absolute configuration of the molecule can be unambiguously determined. The Flack parameter is a critical value refined during the structure solution that indicates whether the determined absolute configuration is correct; a value close to zero for the correct enantiomer confirms the assignment.

Although no published crystal structure for this compound (CAS 877314-87-9) is currently available in open-access crystallographic databases, this method remains the gold standard for its structural elucidation, provided a suitable single crystal can be grown. The IUPAC name, ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d]dioxaborol-2-yl)methanamine hydrochloride, implies a defined absolute stereochemistry which would have been originally determined by such a method or by synthesis from a chiral precursor of known configuration.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₁H₂₁BClNO₂ |

| Formula Weight | 245.55 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell a (Å) | 8.5 |

| Unit Cell b (Å) | 10.2 |

| Unit Cell c (Å) | 15.4 |

| Volume (ų) | 1334.3 |

| Z | 4 |

| Flack Parameter | 0.05(10) |

(Note: The data in the tables is illustrative of typical experimental parameters and findings for compounds of this class, as specific published research data for this compound is not publicly available.)

Mechanistic Studies of Borogly + Pinanediol Hydrochloride and Its Derivatives in Biological Systems Excluding Clinical Outcomes

Enzyme Inhibition Mechanisms by Boronic Acid Functionality

The boronic acid moiety is a key pharmacophore responsible for the inhibitory activity of compounds like BoroGly-(+)-Pinanediol-hydrochloride. Its electrophilic boron atom can interact with nucleophilic residues in enzyme active sites, leading to potent and often reversible inhibition. This ability to form tetrahedral intermediates allows them to act as effective mimics of transition states during enzymatic reactions. researchgate.net

A primary mechanism of action for boronic acids is the formation of reversible covalent bonds with the hydroxyl group of serine residues within the active sites of enzymes, particularly serine hydrolases and proteases. wikipedia.org The boron atom acts as a Lewis acid, readily accepting a pair of electrons from the serine's oxygen atom. nih.gov This interaction leads to the formation of a stable, tetrahedral boronate complex. mdpi.com This adduct effectively blocks the active site, preventing the natural substrate from binding and halting the catalytic activity of the enzyme. wikipedia.orgmdpi.com The reversible nature of this bond is a key feature, allowing for a dynamic equilibrium between the inhibited and active enzyme states. wikipedia.org

Beyond serine, the boronic acid functional group can also interact with other critical amino acid residues in an enzyme's active site. For instance, the boronic acid moiety of the well-known proteasome inhibitor, bortezomib, forms a complex with the N-terminal threonine hydroxyl group in the proteasome's active site, which is crucial for its inhibitory effect. mdpi.com

Furthermore, in enzymes like Penicillin-Binding Proteins (PBPs), which feature a catalytic dyad of serine and lysine (B10760008), boronic acid derivatives can be engineered to target both residues. nih.gov While the primary interaction may be with the catalytic serine, appropriately designed compounds can also form bonds with the lysine residue. nih.govresearchgate.net This can occur through the formation of an imine with the lysine, which is then stabilized by a dative N-B bond from the boronic acid, offering a novel strategy for potent enzyme inhibition. nih.gov

The effectiveness of boronic acids as enzyme inhibitors is significantly enhanced by their ability to mimic the transition state of the enzymatic reaction they inhibit. researchgate.net During the hydrolysis of peptide bonds by proteases, a transient, tetrahedral intermediate is formed. researchgate.net The boron atom in boronic acids can readily adopt a similar tetrahedral geometry upon binding to the active site nucleophile (e.g., serine). researchgate.net This allows the inhibitor to bind with high affinity, as enzymes have evolved to stabilize the transition state more strongly than the substrate or product. These compounds are sometimes referred to as boronic acid transition state inhibitors (BATSI). mdpi.com By mimicking this high-energy intermediate state, boronic acid derivatives can act as potent inhibitors. nih.gov

Investigation of Specific Biochemical Targets

Research has focused on identifying and characterizing the specific biological targets of boronic acid derivatives to understand their potential as therapeutic agents, particularly in the context of antibacterial research.

Penicillin-Binding Proteins (PBPs) are essential enzymes involved in the final steps of bacterial cell wall biosynthesis, specifically the cross-linking of peptidoglycan. wikipedia.org The inhibition of PBPs compromises the integrity of the bacterial cell wall, ultimately leading to cell lysis and death. wikipedia.org Boronic acid derivatives have been investigated as inhibitors of PBPs. nih.govresearchgate.net They function similarly to β-lactam antibiotics by attacking the active site serine residue, thereby inactivating the enzyme. nih.gov The pinanediol ester in compounds like this compound may act as a protecting group, and its removal can be necessary for potent PBP inhibition, although inhibition by boronic acid pinacol (B44631) esters has also been reported. nih.gov

Table 1: PBP1b Inhibitory Activity of Selected Boronic Acid Derivatives

| Compound | Structure | PBP1b IC50 (µM) |

| Derivative A | Branched Aliphatic Boronic Acid | > 1000 |

| Derivative B | Boroproline Derivative | 150 ± 20 |

| Derivative C | Carbonyl-containing Boronic Acid | 60 ± 10 |

This table presents hypothetical data based on findings that branched aliphatic boronic acids show limited activity, while other derivatives demonstrate inhibitory potential against PBP1b. nih.gov

The mechanism of PBP inhibition by boronic acids is rooted in their ability to act as substrate analogues. PBPs catalyze the cross-linking of peptidoglycan strands by recognizing specific D-Ala-D-Ala motifs on the peptide side chains of the Lipid II precursor. nih.gov Boronic acid inhibitors are designed to mimic this natural substrate. acs.org By resembling the structure of the peptidoglycan precursor, these compounds can fit into the active site of the PBP. acs.org Once positioned, the electrophilic boron atom reacts with the catalytic serine, mimicking the formation of the acyl-enzyme intermediate that occurs with the natural substrate. nih.gov This strategy of designing peptidoglycan-mimetic boronic acids has been explored to create inhibitors that can effectively block bacterial cell wall synthesis. acs.org

Penicillin-Binding Proteins (PBPs) Inhibition Studies

Covalent Labelling of Catalytic Serine and Lysine Residues

The inhibitory mechanism of boronic acid derivatives, such as this compound, in biological systems frequently involves the formation of covalent bonds with key amino acid residues within the active sites of enzymes. Specifically, the catalytic serine and lysine residues of various proteases are prominent targets. Boronic acids act as potent inhibitors of serine proteases by mimicking the tetrahedral transition state of peptide-bond hydrolysis. nih.gov The boron atom, with its vacant p-orbital, is susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine residue. nih.gov This interaction leads to the formation of a stable, reversible covalent tetrahedral adduct. bohrium.compnas.org Crystallographic studies of serine proteases complexed with boronic acid inhibitors have provided detailed insights into this mechanism, confirming the formation of a coordinate covalent bond between the boron atom and the serine oxygen. bohrium.com

In some instances, a di-covalent binding mode has been observed where the boron atom interacts with both a serine and a histidine residue in the active site, a rarer occurrence for serine hydrolases. researchgate.net The stability of this enzyme-inhibitor complex can be influenced by the pH and the electronic properties of the boronic acid derivative. researchgate.net

Beyond serine, lysine residues within the catalytic dyad of certain enzymes can also be targeted. A novel strategy for inhibition involves the reversible covalent labelling of the catalytic lysine. This can occur through the formation of an imine with a carbonyl group on the inhibitor, which is then stabilized by a dative N–B bond from the boronic acid moiety. nih.govnih.gov This dual-targeting approach, engaging both serine and lysine, presents a sophisticated mechanism for enzyme inhibition.

The following table summarizes the interactions of boronic acid derivatives with catalytic residues:

| Target Residue | Interaction Mechanism | Resulting Complex | References |

| Serine | Nucleophilic attack by serine hydroxyl on boron atom | Reversible covalent tetrahedral adduct | nih.govbohrium.compnas.org |

| Serine & Histidine | Di-covalent interaction with the active site triad | Stable enzyme-inhibitor complex | researchgate.net |

| Lysine | Imine formation with a carbonyl group, stabilized by a dative N-B bond | Reversible covalent imine-boronate complex | nih.govnih.gov |

d-Ala-d-Ala Ligase Inhibition

d-Ala-d-Ala ligase is a crucial enzyme in bacterial cell wall biosynthesis, making it an attractive target for antibacterial agents. nih.gov Boronic acid analogues of D-alanine have been investigated as inhibitors of this enzyme. (1-Aminoethyl)boronic acid (Ala-B), a structural analogue of alanine (B10760859) where the carboxyl group is replaced by a boronic acid, has been shown to inhibit d-Ala-d-Ala ligase from Salmonella typhimurium. nih.govacs.org

Subsequent research has further characterized d-boroAla as a potent antibacterial agent that exerts its activity through the inhibition of d-Ala-d-Ala ligase (DDL). nih.gov Structure-activity relationship studies have indicated that d-boroAla is the most effective among a series of related compounds, including boroGly. nih.gov The inhibition of DDL by these boronic acid analogues disrupts the synthesis of the D-alanyl-D-alanine dipeptide, a critical precursor for peptidoglycan formation, ultimately leading to bacterial cell death. nih.govnih.gov

The inhibitory activity of various boro-amino acids against d-Ala-d-Ala ligase is presented below:

| Compound | Relative Inhibitory Activity | Reference |

| d-boroAla | Most Effective | nih.gov |

| boroGly | Less Effective than d-boroAla | nih.gov |

| d-boroHomoAla | Less Effective than d-boroAla | nih.gov |

| d-boroVal | Less Effective than d-boroAla | nih.gov |

| l-boroAla | Much Less Active | nih.gov |

Proteasome Inhibition Research (Conceptual)

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a vital role in cellular processes such as cell cycle regulation and signal transduction. nih.gov Its inhibition has emerged as a significant strategy in cancer therapy. desy.de Boronic acids are a prominent class of proteasome inhibitors. nih.govnih.gov

Conceptually, the mechanism of proteasome inhibition by boronic acids involves the formation of a stable, yet reversible, complex with the N-terminal threonine residue of the proteasome's active sites. nih.gov The hydroxyl group of this threonine acts as a nucleophile, attacking the electrophilic boron atom of the inhibitor. nih.gov This interaction mimics the tetrahedral transition state of peptide hydrolysis, effectively blocking the proteolytic activity of the proteasome. nih.gov The potency of boronic acid-based proteasome inhibitors is significantly greater than that of their peptide aldehyde counterparts, which is attributed to the formation of a more stable complex. nih.gov The specificity of these inhibitors can be tailored by modifying the peptide backbone that positions the boronic acid warhead within the active site. desy.de

The key steps in the conceptual mechanism of proteasome inhibition by boronic acids are:

The inhibitor enters the active site of the proteasome.

The hydroxyl group of the N-terminal threonine residue performs a nucleophilic attack on the boron atom.

A stable, tetrahedral boronate-enzyme complex is formed.

This complex blocks the active site, preventing the degradation of protein substrates.

Other Protease and Peptidase Inhibition Research

Beyond the well-studied serine proteases and the proteasome, boronic acid derivatives have demonstrated inhibitory activity against a range of other proteases and peptidases. nih.gov The versatility of the boronic acid pharmacophore allows for its incorporation into various molecular scaffolds to target different enzyme families. researchgate.net For instance, peptidyl boronic acids have been designed to inhibit flaviviral proteases, where the boronic acid at the C-terminus was found to be crucial for high-affinity binding. nih.gov

Research has also explored boronic acid inhibitors for penicillin-binding proteins (PBPs), which are bacterial enzymes involved in cell wall synthesis. nih.gov While initial studies focused on the covalent labeling of the catalytic serine, later investigations have also targeted the lysine residue within the active site. nih.govnih.gov Furthermore, boronic acid-containing compounds have been investigated as inhibitors for enzymes such as alanine racemase and various other bacterial proteases. nih.govnih.gov

The broad applicability of boronic acid derivatives as protease inhibitors is highlighted in the table below:

| Enzyme Class/Target | Example of Boronic Acid Inhibitor Type | Reference |

| Flaviviral Proteases | Dipeptide boronic acids | nih.gov |

| Penicillin-Binding Proteins (PBPs) | Aliphatic and cyclic boronic acid derivatives | nih.govnih.gov |

| Alanine Racemase | (1-Aminoethyl)boronic acid (Ala-B) | nih.govnih.gov |

| Chymotrypsin and Subtilisin | Aromatic boronic acid derivatives | bohrium.comresearchgate.net |

| Prostate-Specific Antigen (PSA) | Peptidyl boronic acids | nih.gov |

Role of Pinanediol Moiety in Biological Activity

Influence on Membrane Permeability and Cellular Uptake Research

The pinanediol moiety, often used as a chiral auxiliary in the synthesis of boronic acids, can also play a significant role in the biological activity of the final compound, including its ability to cross cellular membranes. researchgate.netacs.org While large molecules often face challenges in cellular uptake due to the charged saccharide layer on the cell surface, modifications that facilitate interaction with this layer can enhance permeability. nih.gov The hydrophobic nature of the pinanediol group can potentially improve the lipophilicity of the boronic acid derivative, which may facilitate its passage through the lipid bilayer of cell membranes.

Research on peptidic boronic acids designed to inhibit intracellular targets, such as the malaria parasite egress serine protease SUB1, has underscored the importance of membrane permeability for efficacy. pnas.org The optimization of such inhibitors often involves balancing the peptidic portion for target recognition with properties that allow for efficient cellular uptake. While direct studies on the specific contribution of the pinanediol moiety to the membrane permeability of this compound are not extensively detailed, the general principles of drug design suggest that this bulky, lipophilic group could influence the compound's pharmacokinetic properties.

Impact on Target Binding Affinity and Specificity

The pinanediol group in this compound serves as a protecting group for the boronic acid, preventing the formation of boroxines and facilitating purification and handling. researchgate.net However, this moiety must typically be removed for the boronic acid to interact with its target enzyme. In the context of the active inhibitor, the stereochemistry imparted by the chiral pinanediol auxiliary during synthesis can be crucial for target binding affinity and specificity. acs.orgacs.org

The precise three-dimensional arrangement of atoms in an inhibitor is often critical for its effective binding to the active site of an enzyme. The use of a chiral auxiliary like (+)-pinanediol allows for the stereoselective synthesis of the desired enantiomer of the boronic acid. nih.gov This is important because enzymes are chiral macromolecules, and they often exhibit a strong preference for one enantiomer of a substrate or inhibitor over the other. For example, in the study of serine protease inhibitors, the stereochemistry of the aminoboronate at the P1 position was shown to significantly influence inhibitory activity. bohrium.com

The stability of the pinanediol boronic ester itself can also be a factor. Studies have shown that pinanediol forms very stable trigonal esters with boronic acids. researchgate.netrsc.org This stability can be advantageous for prodrug strategies, where the active boronic acid is released at the target site. The steric hindrance provided by the pinanediol group can also protect the boron atom from non-specific interactions, potentially increasing the specificity of the compound for its intended target once the protecting group is cleaved. researchgate.net

Stereochemical Implications for Mechanistic Activity

The stereochemistry of this compound is a critical determinant of its biological activity. The presence of multiple chiral centers, one at the alpha-carbon of the glycine (B1666218) moiety and others within the (+)-pinanediol protecting group, gives rise to distinct stereoisomers. These stereoisomers can exhibit significantly different pharmacological profiles due to the three-dimensional nature of interactions with biological targets such as enzymes.

While specific enantioselective binding studies for this compound are not extensively detailed in publicly available literature, the principles of stereoselectivity in drug action strongly suggest that its enantiomers would display differential binding affinities and inhibitory potencies. Boronic acid derivatives, particularly those that act as enzyme inhibitors, often show a high degree of enantioselectivity.

The boron atom in boronic acids can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of a protease. The stability and geometry of this interaction are highly dependent on the spatial arrangement of the substituents around the boronic acid. It is well-established that only one enantiomer of a chiral drug may fit optimally into the binding pocket of a target protein, leading to a more potent biological effect. The other enantiomer may bind with lower affinity or not at all.

For α-aminoboronic acid derivatives, the stereochemistry at the α-carbon is crucial for mimicking the natural amino acid substrate of the target enzyme. This mimicry allows for specific binding and subsequent inhibition. Research on other peptidyl boronic acids has demonstrated significant differences in inhibitory constants (Ki) between enantiomers. For instance, studies on boronic acid inhibitors of various proteases have shown that one enantiomer can be orders of magnitude more potent than its mirror image.

Table 1: Illustrative Enantioselectivity of Boronic Acid Protease Inhibitors (Hypothetical Data for BoroGly-(+)-Pinanediol Derivatives)

| Stereoisomer | Target Enzyme | Ki (nM) | Relative Potency |

| (R)-BoroGly-(+)-Pinanediol | Protease X | 10 | 100 |

| (S)-BoroGly-(+)-Pinanediol | Protease X | 1000 | 1 |

| (R)-BoroGly-(+)-Pinanediol | Protease Y | 50 | 20 |

| (S)-BoroGly-(+)-Pinanediol | Protease Y | 1000 | 1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principle of enantioselective inhibition. Specific experimental values for this compound are not publicly available.

The (+)-pinanediol group in this compound serves as a chiral auxiliary. While its primary role is often in directing the stereoselective synthesis of the α-aminoboronic acid, its presence also creates diastereomers that can have distinct biological activities. The bulky and conformationally rigid pinanediol moiety can influence how the entire molecule orients itself within a binding site.

The stability of the boronate ester formed with (+)-pinanediol is also a factor. The rigid structure of pinanediol contributes to the high stability of the resulting boronic ester. This stability is advantageous for the compound's shelf-life and delivery, but the chiral nature of the pinanediol can also impart a diastereoselective preference in its interactions with chiral biological macromolecules.

Structure Activity Relationship Sar Studies of Borogly + Pinanediol Hydrochloride Analogues

Impact of Structural Modifications on Inhibitory Potency

The structure of the amino acid residue at the P1 position is a critical determinant of inhibitory activity. While the parent structure is based on glycine (B1666218), modifications to the α-carbon—the carbon atom adjacent to the boronic acid group—have profound effects.

Research has shown that branching at this α-carbon can be detrimental to inhibitory activity against certain enzymes. nih.gov This is often attributed to unfavorable steric interactions within the confined space of the enzyme's active site. nih.gov For instance, in studies of dipeptidyl peptidase IV (DPPIV) inhibitors, α,α-disubstituted amino acids were not well-tolerated at the P2 position, a principle that often extends to other positions and enzyme targets. nih.gov The resulting tetrahedral boronate complex formed with the enzyme's catalytic serine or threonine residue is sensitive to steric hindrance, which can disrupt the optimal geometry for stable binding. nih.gov Consequently, maintaining a non-branched or minimally substituted α-carbon, as in the glycine moiety, is often crucial for preserving potency.

The amide bond linking the amino acid residues in dipeptidyl boronic acid inhibitors is another key site for structural modification. SAR studies have revealed that the nature of this linkage can impact both the stability and the inhibitory activity of the compound. nih.gov For example, replacing the canonical carboxamide with a sulfonamide group has been shown to result in a highly distinct structure-activity relationship, indicating that the geometry and polarity of this linker are vital for molecular recognition. nih.gov

The following table illustrates the impact of modifications on inhibitory potency for a series of dipeptidyl boronic acid proteasome inhibitors.

| Compound | R1 Group | Proteasome IC50 (nM) | RPMI8226 Cell IC50 (nM) | U266B Cell IC50 (nM) |

| Bortezomib | - | - | 7.96 | 5.34 |

| 5c | isobutyl | 8.21 | 8.99 | 6.75 |

| MLN2238 | - | 3.38 | 6.01 | 3.99 |

| 6a (Prodrug of 5c) | isobutyl | 6.74 | 2.59 | 4.32 |

Data sourced from Lei M, et al. (2018). ebi.ac.uk

The (+)-Pinanediol group in BoroGly-(+)-Pinanediol-hydrochloride serves as a protecting group for the boronic acid. nih.gov Boronic acids are often converted to stable boronate esters for synthesis and handling, as the free acids can be unstable. nih.govchem-station.com However, for biological activity, this protecting group must be removed to liberate the free boronic acid (R-B(OH)₂). mdpi.com

The free boronic acid is the active "warhead" that functions as a Lewis acid, capable of forming a reversible covalent bond with the hydroxyl group of a catalytic serine or threonine residue in the enzyme's active site. nih.govmdpi.com The pinanediol ester form is essentially a prodrug that becomes active upon hydrolysis. ebi.ac.uk The process of deprotection is therefore a critical step for the inhibitor's function. mdpi.com The stability of the pinanediol ester can be advantageous for delivery, but its efficient removal under physiological conditions is necessary for the inhibitor to exert its effect. chem-station.com The choice of protecting group can influence the compound's stability, solubility, and the rate at which the active boronic acid is generated. nih.gov

Rational Design of BoroGlycine Derivatives for Enhanced Specificity

The development of next-generation inhibitors relies on rational design principles to improve potency and, crucially, specificity for the target enzyme, thereby minimizing off-target effects. This is achieved through a combination of computational modeling and a deep understanding of the underlying chemical principles of the boronic acid warhead.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its protein target. nih.govnih.gov For dipeptidyl boronic acid inhibitors, docking studies have provided detailed insights into their interaction with enzyme active sites, such as that of the proteasome's β5 subunit. nih.govnih.gov

These studies consistently show that the boron atom of the inhibitor forms a covalent bond with the hydroxyl oxygen of the N-terminal threonine (Thr1) in the proteasome's catalytic site. nih.gov Beyond this covalent interaction, the inhibitor is stabilized by a network of non-covalent interactions:

Hydrogen Bonds: The peptide backbone of the inhibitor typically forms crucial hydrogen bonds with residues lining the active site pocket.

Hydrophobic Interactions: The side chains of the amino acid residues (at P1, P2, etc.) fit into specific sub-pockets (S1, S2, etc.) of the enzyme, where hydrophobic interactions contribute significantly to binding affinity and specificity. nih.gov

By analyzing these ligand-protein interactions, researchers can understand why certain structural modifications enhance or diminish activity. mdpi.com This knowledge allows for the rational design of new analogues with optimized side chains and conformations that better complement the topology of the target's active site, leading to enhanced potency and selectivity. nih.gov

The boronic acid moiety is the key functional group, or "warhead," responsible for the inhibitory mechanism. mdpi.com Its design and presentation are governed by several core principles:

Electrophilicity: The boron atom acts as an electrophile (or Lewis acid), making it susceptible to nucleophilic attack by a serine or threonine residue in the enzyme active site. nih.govwikipedia.org

Transition-State Analogy: Upon binding, the boron atom converts from a trigonal planar geometry to a more stable tetrahedral state. nih.govresearchgate.net This tetrahedral boronate complex mimics the high-energy transition state of peptide bond hydrolysis, making these compounds highly potent transition-state analogue inhibitors. nih.govnih.gov

Stereochemistry: The stereochemistry of the α-carbon adjacent to the boronic acid is critical for activity. The use of (+)-pinanediol as a chiral auxiliary during synthesis helps establish the desired stereoisomer (typically the R-isomer), which correctly orients the side chains for optimal interaction with the enzyme's binding pockets. nih.govnih.gov Studies have shown that changing from an R-isomer to an S-isomer can drastically reduce or eliminate potency. acs.org

Reversibility: The covalent bond formed between the boronic acid and the enzyme is typically reversible. nih.govnih.gov This reversibility can be advantageous in drug design, potentially reducing the risk of permanent off-target modification compared to irreversible covalent inhibitors. mdpi.com

By applying these principles, medicinal chemists can fine-tune the reactivity and binding properties of the boronic acid warhead to create highly effective and specific enzyme inhibitors. nih.gov

Correlations Between Chemical Structure and Biochemical Inhibition Data

The inhibitory potential of this compound and its analogues is intrinsically linked to their chemical structures. The core components of these molecules—the boronic acid moiety, the amino acid-like framework, and the pinanediol protecting group—each play a crucial role in the interaction with target enzymes, particularly serine proteases. Structure-activity relationship (SAR) studies on analogous α-aminoboronic acids reveal key principles that govern their biochemical inhibition.

The central feature responsible for the inhibitory activity of this class of compounds is the boronic acid group. This functional group is an effective mimic of the tetrahedral transition state that forms during the enzymatic hydrolysis of peptide bonds. nih.gov The electrophilic boron atom readily interacts with the hydroxyl group of the catalytic serine residue in the active site of a protease, forming a stable, reversible covalent adduct. This tetrahedral complex is a high-energy species mimic that effectively blocks the enzyme's catalytic machinery. nih.gov

Variations in the side chain of the α-aminoboronic acid have a profound impact on both the potency and selectivity of inhibition. For this compound, the "Gly" designation indicates a glycine-like structure with a hydrogen atom as the side chain. In broader SAR studies of α-aminoboronic acid analogues, modifying this side chain is a primary strategy for tuning the inhibitor's properties. For instance, incorporating larger or more complex side chains can lead to enhanced binding affinity by exploiting specific pockets and residues within the enzyme's active site. The nature of the side chain dictates the specificity of the inhibitor for a particular protease.

The (+)-pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid. Such protecting groups are known to influence the compound's stability, solubility, and cell permeability. While essential for stability and delivery, the protecting group must be removable or positioned in a way that does not hinder the crucial interaction between the boronic acid and the target enzyme. The stability of the boronic acid ester can be influenced by the steric hindrance around it, with bulkier groups like pinanediol generally increasing stability.

To illustrate the correlation between structure and inhibitory activity, the following interactive table presents hypothetical biochemical inhibition data for a series of this compound analogues, where the side chain (R) is modified. The data reflects the general principles observed in SAR studies of α-aminoboronic acid protease inhibitors.

| Compound Name | Side Chain (R) | Modification | IC50 (nM) |

|---|---|---|---|

| This compound | -H | Glycine analogue | 500 |

| BoroAla-(+)-Pinanediol-hydrochloride | -CH3 | Alanine (B10760859) analogue | 250 |

| BoroVal-(+)-Pinanediol-hydrochloride | -CH(CH3)2 | Valine analogue | 100 |

| BoroLeu-(+)-Pinanediol-hydrochloride | -CH2CH(CH3)2 | Leucine analogue | 50 |

| BoroPhe-(+)-Pinanediol-hydrochloride | -CH2-Ph | Phenylalanine analogue | 10 |

As the hypothetical data in the table suggests, increasing the size and hydrophobicity of the side chain from a simple hydrogen (in the glycine analogue) to a benzyl (B1604629) group (in the phenylalanine analogue) can lead to a significant increase in inhibitory potency, as reflected by the lower IC50 values. This is because larger side chains can form more extensive van der Waals and hydrophobic interactions with the enzyme's active site, leading to a more stable enzyme-inhibitor complex.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Hybrid QM/MM simulations offer a powerful approach to study chemical reactions in complex biological environments, such as enzyme active sites. nih.gov By treating the chemically active region (the ligand and key active site residues) with quantum mechanics and the rest of the protein and solvent with molecular mechanics, these simulations can accurately model electronic rearrangements during covalent bond formation. nih.govacs.org

The covalent interaction between boronic acids and serine residues in the active sites of enzymes like β-lactamases is a key feature of their inhibitory mechanism. QM/MM simulations are employed to elucidate the free energy landscape of this binding process. Studies on boronic acid inhibitors reacting with metallo-β-lactamases have shown that the nucleophilic attack by a catalytic hydroxide (B78521) anion on the boron atom can be a barrierless process once the inhibitor is in the active site. mdpi.com This is in contrast to the reaction with natural substrates, such as imipenem, which has a calculated energy barrier of 14 kcal/mol for the nucleophilic attack. mdpi.com

The electrophilic nature of the boron atom, enhanced by its vacant p-orbital, facilitates this rapid covalent bond formation. mdpi.com The interaction is often a stepwise process involving the initial formation of a prereaction complex, followed by the nucleophilic attack. QM/MM free energy simulations have been instrumental in calculating the barriers for these steps, providing a quantitative understanding of the reaction kinetics. biorxiv.org For instance, simulations of the reaction between afatinib (B358) (a covalent inhibitor) and a cysteine residue in EGFR calculated a free energy barrier in close agreement with experimental measurements. biorxiv.org Although specific data for BoroGly-(+)-Pinanediol-hydrochloride is not available, these studies on related compounds underscore the utility of QM/MM in predicting the energetics of covalent inhibition.

Table 1: Comparative Reaction Energy Barriers This table presents representative data from studies on boronic acids and other covalent inhibitors to illustrate the type of information generated by QM/MM simulations.

| Reacting System | Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Boronic Acid Inhibitor in NDM-1 | QM/MM MD | Barrierless upon binding | mdpi.com |

| Imipenem in NDM-1 | QM/MM MD | 14 | mdpi.com |

The pinanediol group in this compound serves as a chiral auxiliary and a protecting group, influencing the compound's stability and conformational preferences. Computational studies, often using Density Functional Theory (DFT), are used to analyze the energetic profiles of different conformations. nih.gov

Boronic esters can exist in either a trigonal (sp² hybridized boron) or a tetrahedral (sp³ hybridized boron) state. researchgate.netrsc.org The interaction of pinanediol with phenylboronic acids has been studied computationally, revealing the formation of a highly stable trigonal ester. researchgate.netrsc.org DFT simulations of the respective hydroxocomplex (tetrahedral state) showed it to be significantly less stable. rsc.org This is noteworthy because the release of ring strain in the O-B-O angle is typically thought to favor the tetrahedral state. rsc.org This indicates that electronic effects can be more significant than strain release in determining the relative stability of these states. researchgate.net The planarity of the oxygen-boron-oxygen motif in the trigonal state plays a key role in minimizing steric interactions, making the bulky pinacol (B44631) boronic ester (Bpin) group behave as a remarkably small substituent. nih.gov

Table 2: Stability of Pinanediol Boronate Ester States

| Compound/State | Method | Finding | Reference |

|---|---|---|---|

| Pinanediol-phenylboronic acid (trigonal ester) | Experimental & DFT | Very stable (Ktrig ≈ 2 × 10⁴ M⁻¹) | rsc.org |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, revealing how the complex behaves over time. frontiersin.org This method is crucial for understanding the stability of binding, the role of specific interactions, and the conformational changes that occur upon ligand binding.

MD simulations have been used to explore the molecular basis for the activity of boronate inhibitors against enzymes like serine- and metallo-β-lactamases. frontiersin.orgresearchgate.net These studies reveal significant induced-fit plasticity in the enzyme's active site upon the formation of the enzyme-boronate adduct. frontiersin.org

For bicyclic boronate inhibitors, simulations show that key interactions stabilizing the complex include electrostatic anchoring of the inhibitor's carboxylate group to lysine (B10760008) residues and coordination with zinc ions in metallo-β-lactamases. frontiersin.org Hydrogen bonding between the boronate's OH group and active site residues like asparagine also plays a critical role. frontiersin.org The dynamics of these interactions, including the flexibility of certain protein loops near the active site, are crucial for the inhibitor's efficacy and can be influenced by the specific structure of the boronate derivative. researchgate.net

The surrounding solvent, typically water in biological systems, plays a critical role in mediating ligand-protein interactions. Computational studies have begun to explore the solvent dependence of boronic acid-diol condensations, which is fundamental to their use in various applications. bohrium.comnih.govfigshare.com The reversible and selective covalent interaction is known to occur in protic media, but a detailed understanding of how different solvent characteristics influence the association strength is still an area of active research. bohrium.comnih.gov Evaluating association constants in various solvents through a combination of experimental and computational approaches helps in designing supramolecular assemblies and understanding the thermodynamics of binding in different environments. bohrium.com

Docking Studies for Predictive Binding Affinity and Orientations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is widely used in virtual screening and to generate hypotheses about the binding mode of potential inhibitors.

Docking studies on various inhibitors, including boronic acid derivatives, are routinely performed to gain qualitative insights into their binding modes. mdpi.com The process involves generating multiple possible conformations (poses) of the ligand within the protein's binding site and then using a scoring function to rank them. mdpi.com The resulting scores are often reported as binding affinities (e.g., in kcal/mol).

However, it is widely acknowledged that while docking is effective at predicting binding poses, its ability to accurately predict binding affinity is limited. mdpi.com The scoring functions often oversimplify complex phenomena like the role of solvent and the true dynamics of the system. mdpi.com Despite these limitations, docking remains a valuable tool. For example, in a study of thiopyrano[2,3-b]quinoline derivatives, docking predicted binding affinities ranging from -5.3 to -6.1 kcal/mol and identified key interacting amino acids. nih.gov For boronic acid inhibitors, docking can help rationalize observed activities by identifying key hydrogen bonds and electrostatic interactions within the enzyme's active site. mdpi.commdpi.com

Table 3: Representative Docking Study Results This table shows example data from docking studies of various ligands to illustrate the outputs of such analyses.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiopyrano[2,3-b]quinoline derivative 4 | CB1a | -6.1 | ILE-8, LYS-11, TRP-12, PHE-15 | nih.gov |

pKa Determination and Its Impact on Reactivity

The acidity and basicity of "this compound," quantified by its pKa values, are critical determinants of its chemical behavior and reactivity. Computational chemistry and molecular modeling studies, while not extensively reported for this specific molecule, provide a theoretical framework for understanding the ionization states of its key functional groups: the boronate ester and the ammonium (B1175870) group. The interplay between these groups governs the compound's reactivity in various chemical environments.

Theoretical pKa Considerations

The structure of this compound features two ionizable centers: the Lewis acidic boron atom and the Brønsted-Lowry acidic ammonium group.

Boronate Ester Acidity: Boronic acids are Lewis acids that can accept a hydroxide ion from water to form a more stable tetrahedral boronate species. The pKa of a boronic acid is the pH at which the concentrations of the neutral trigonal form and the anionic tetrahedral form are equal. The formation of a boronate ester with a diol, such as (+)-pinanediol, generally lowers the pKa of the boron center, making it a stronger Lewis acid. nih.gov This increased acidity is attributed to electronic effects and the steric strain of the diol complex. nih.gov

Ammonium Group Acidity: The aminomethyl group exists in its protonated, ammonium form in the hydrochloride salt. The pKa of this group dictates the equilibrium between the positively charged ammonium ion and the neutral amine. This equilibrium is crucial as the protonated form can act as a general acid catalyst, while the deprotonated amine can function as a nucleophile or a general base.